molecular formula C21H21ClN2O2S2 B2708230 3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 954600-03-4

3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2708230
CAS No.: 954600-03-4
M. Wt: 432.98
InChI Key: BEJGLOBKXMVTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H21ClN2O2S2 and its molecular weight is 432.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Receptor Agonism and Antagonism

Compounds with structural similarities to 3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide have been explored for their role as receptor agonists and antagonists. For instance, tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been identified as potent, selective human beta3 adrenergic receptor agonists, demonstrating significant selectivity and potential for therapeutic applications in treating metabolic diseases (E. Parmee et al., 2000). This highlights the chemical class's relevance in modulating receptor activity, suggesting potential research avenues for the specified compound in receptor-targeted drug discovery.

Contributions to Molecular Structure Analysis

The detailed molecular structure analysis of compounds with similar moieties, such as benzenesulfonamide derivatives, provides a foundation for understanding their chemical behavior and interactions. For example, the structure of gliquidone, a compound containing a related structural framework, elucidates intramolecular and intermolecular hydrogen bonding, contributing to the development of pharmaceuticals with improved efficacy and stability (Thomas Gelbrich et al., 2011). Research into such molecular interactions can inform the design and synthesis of new compounds with enhanced biological activities.

Potential in Anticancer Research

Research on benzenesulfonamide derivatives has also ventured into their anticancer potential. Discovering novel compounds carrying a benzenesulfonamide moiety as anticancer agents, including quinoline derivatives, suggests a promising area for the development of new therapeutic agents targeting cancer (M. Al-Dosari et al., 2013). Such studies indicate the significance of this chemical class in contributing to the advancement of cancer treatment options through the identification of novel molecular targets and mechanisms of action.

Exploration of Antimicrobial Properties

The exploration of antimicrobial properties within this class of compounds further underscores their scientific value. The synthesis and evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives as antimicrobial agents reveal their potential in addressing infectious diseases by inhibiting the growth of pathogenic microorganisms (Biointerface Research in Applied Chemistry, 2019). This research direction is crucial for developing new antibiotics in an era where antibiotic resistance is a growing concern.

Properties

IUPAC Name

3-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S2/c22-19-6-3-7-20(12-19)28(25,26)23-13-21(18-9-11-27-15-18)24-10-8-16-4-1-2-5-17(16)14-24/h1-7,9,11-12,15,21,23H,8,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJGLOBKXMVTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC(=CC=C3)Cl)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.